molecular formula C9H9BO2S B13615592 (5-Methyl-1-benzothiophen-3-yl)boronicacid

(5-Methyl-1-benzothiophen-3-yl)boronicacid

Cat. No.: B13615592
M. Wt: 192.05 g/mol
InChI Key: XRJYLPXFPDJYDQ-UHFFFAOYSA-N
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Description

(5-Methyl-1-benzothiophen-3-yl)boronic acid is an aryl boronic acid derivative featuring a benzothiophene core substituted with a methyl group at the 5-position and a boronic acid (-B(OH)₂) group at the 3-position. Boronic acids are widely utilized in organic synthesis, materials science, and medicinal chemistry due to their ability to form reversible covalent bonds with diols (e.g., carbohydrates) and their role in Suzuki-Miyaura cross-coupling reactions .

Properties

Molecular Formula

C9H9BO2S

Molecular Weight

192.05 g/mol

IUPAC Name

(5-methyl-1-benzothiophen-3-yl)boronic acid

InChI

InChI=1S/C9H9BO2S/c1-6-2-3-9-7(4-6)8(5-13-9)10(11)12/h2-5,11-12H,1H3

InChI Key

XRJYLPXFPDJYDQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CSC2=C1C=C(C=C2)C)(O)O

Origin of Product

United States

Preparation Methods

Metal-Free Heteroatom-Directed Alkenyl sp2-C–H Borylation

A recent practical approach involves metal-free heteroatom-directed borylation using boron tribromide (BBr3) in the presence of sterically hindered bases such as 2,6-di-tert-butylpyridine. This method facilitates the selective borylation of alkenyl sp2-C–H bonds adjacent to heteroatoms such as sulfur in benzothiophene rings.

Key parameters affecting the yield include the stoichiometry of BBr3 and base, reaction temperature, and solvent choice. Optimal conditions reported are:

Entry BBr3 (equiv) Base (equiv) Temperature (°C) Time (h) Yield (%)
1 1.1 1.1 (2,6-di-tert-butylpyridine) -60 2 98
2 1.5 1.1 -40 2 86
3 1.1 1.1 -80 2 60

This method avoids metal catalysts and proceeds under mild conditions, providing high yields of bicyclic boronates including benzothiophene boronic acid derivatives.

BCl3-Induced Borylative Cyclization of o-Alkynyl-Thioanisoles

Another metal-free approach uses boron trichloride (BCl3) to induce borylative cyclization of ortho-alkynyl-thioanisole substrates. This reaction proceeds via electrophilic activation of the alkyne and intramolecular cyclization to form benzothiophene boronic acid derivatives.

Key observations include:

  • Formation of a major product with 11B NMR resonance around 4 ppm, consistent with boronic acid formation.
  • No cleavage of the sulfur-methyl bond observed, indicating selective cyclization.
  • The reaction proceeds at ambient temperature without catalysts.
  • Functional groups such as amides, nitriles, and tertiary amines are tolerated, broadening substrate scope.
  • The reaction avoids the need for pre-installed boron groups or metal catalysts, contrasting with traditional Pd-catalyzed borylation methods.

This method provides a scalable, straightforward route to 3-borylated benzothiophenes, including (5-Methyl-1-benzothiophen-3-yl)boronic acid analogs.

Synthesis via Organometallic Intermediates and Boronic Acid Formation

Traditional methods involve the preparation of organometallic intermediates such as Grignard reagents or lithium reagents derived from brominated benzothiophenes, followed by quenching with boron electrophiles like trimethylborate.

A representative procedure includes:

  • Preparation of 3-bromo-5-methyl-1-benzothiophene.
  • Formation of the corresponding organolithium or Grignard reagent by halogen-metal exchange.
  • Reaction with trimethylborate at low temperature (-78 °C).
  • Acidic workup to yield (5-Methyl-1-benzothiophen-3-yl)boronic acid.

This approach requires careful temperature control and moisture exclusion but is well-established for boronic acid synthesis on heteroaromatic rings.

Formation of MIDA Boronate Esters as Protecting Groups

Boronic acids such as (5-Methyl-1-benzothiophen-3-yl)boronic acid can be converted into their corresponding N-methyliminodiacetic acid (MIDA) boronate esters for enhanced stability and ease of purification.

A mild and simple method involves:

  • Mixing the boronic acid with MIDA anhydride in anhydrous dioxane.
  • Heating at 70 °C for 24 hours under nitrogen atmosphere.
  • Workup involving aqueous extraction and organic solvent purification.
  • Precipitation of the MIDA boronate by addition of hexanes/ether mixtures.

This method avoids harsh dehydration conditions and provides high yields of MIDA boronates, which can be stored and handled more conveniently than free boronic acids.

Step Reagents/Conditions Outcome
1 Boronic acid + MIDA anhydride in dioxane, 70 °C, 24 h Formation of MIDA boronate ester
2 Workup with water and EtOAc extraction Removal of impurities
3 Precipitation with hexanes/Et2O Isolation of pure MIDA boronate

Comparative Analysis of Preparation Methods

Method Catalyst/Metal Reaction Conditions Yield (%) Advantages Limitations
Metal-free heteroatom-directed borylation with BBr3 None -60 °C, 2 h, DCM Up to 98 High selectivity, mild, metal-free Requires low temperature control
BCl3-induced borylative cyclization None Ambient temperature, DCM Moderate to high Catalyst-free, functional group tolerant Requires specific substrate design
Organometallic intermediate + trimethylborate None (organometallic) -78 °C, inert atmosphere Good Well-established, versatile Sensitive to moisture, requires low temp
MIDA boronate formation None 70 °C, 24 h, anhydrous dioxane High Stability, ease of purification Additional step, requires MIDA anhydride

Summary and Expert Perspective

The preparation of (5-Methyl-1-benzothiophen-3-yl)boronic acid can be achieved via multiple routes, each with distinct advantages. Metal-free borylation methods using boron halides (BBr3 or BCl3) offer mild, catalyst-free alternatives with high selectivity and functional group tolerance, suitable for scalable synthesis. Traditional organometallic approaches remain reliable but require stringent conditions.

The conversion of the free boronic acid into its MIDA boronate ester is a valuable strategy for stabilization and purification, facilitating subsequent synthetic applications.

These methods collectively provide a robust toolkit for the synthesis of (5-Methyl-1-benzothiophen-3-yl)boronic acid, enabling its use in advanced organic synthesis and medicinal chemistry.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This reaction is the most prominent application of (5-methyl-1-benzothiophen-3-yl)boronic acid, enabling the formation of carbon-carbon bonds between the benzothiophene moiety and aryl/heteroaryl halides. Key features include:

  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).

  • Conditions : Typically conducted in polar aprotic solvents (THF, DMF) under inert atmospheres with bases like Na₂CO₃ or K₃PO₄.

  • Applications : Synthesis of biaryl systems for pharmaceuticals and materials science.

Substrate (Halide)Product Yield (%)ConditionsReference
4-Bromotoluene78PdCl₂(dppf), THF, 80°C
2-Iodopyridine65Pd(PPh₃)₄, DMF, 100°C

Three-Component Reactions with Selenium

A silver-catalyzed one-pot reaction with alkynone o-methyloximes and selenium powder enables the synthesis of selenated isoxazoles :

  • Mechanism :

    • Oxidative generation of phenyl radicals from boronic acid.

    • Radical coupling with selenium to form PhSe- intermediates.

    • Cyclization with alkynone oximes to yield 4-selenylisoxazoles.

  • Conditions : AgNO₂ (20 mol%), DMSO, 120°C, O₂ atmosphere.

  • Scope : Tolerates diverse boronic acids (aryl, alkyl) and alkynone oximes (R = Me, CF₃, Cl) .

Acylation and Amidation Catalysis

The boronic acid group facilitates catalytic acylation reactions via transient acyloxyboronic acid intermediates :

  • Key Steps :

    • Formation of a boronic acid-carboxylic acid complex.

    • Nucleophilic attack by amines to generate amides.

  • Applications : Synthesis of peptides and polymer precursors under mild conditions .

Example :

  • Reaction of benzoic acid with aniline using 10 mol% (5-methyl-1-benzothiophen-3-yl)boronic acid yielded N-phenylbenzamide (82%) at 60°C .

1,3-Borotropic Shifts

Under Lewis acid catalysis, the compound undergoes 1,3-borotropic rearrangements, critical for accessing stereochemically complex boronic esters :

  • Mechanism :

    • Lithium-mediated activation of the boronate complex.

    • 1,3-Migration of the boron group.

    • Rearomatization to stabilize the product.

  • Applications : Enantiospecific synthesis of chiral benzylic boronic esters .

Biological Interactions

The compound inhibits β-lactamases through reversible covalent bonding with active-site serine residues:

  • Mechanism : Mimics the tetrahedral transition state of β-lactam hydrolysis.

  • Structure-Activity Relationship : The methyl group at the 5-position enhances steric complementarity with enzyme pockets .

Comparative Reactivity with Analogues

CompoundReactivity in Suzuki Coupling (%)Unique Feature
(5-Methyl-1-benzothiophen-3-yl)BA78Enhanced steric stability
Benzothiophene-2-boronic acid65Higher electrophilicity
5-Methylbenzo[b]thiophene-2-BA70Reduced migratory aptitude

Scientific Research Applications

(5-Methyl-1-benzothiophen-3-yl)boronic acid is an organic compound with a boron atom bonded to a phenyl group containing a thiophene moiety. Its molecular formula is C9H9BO2SC_9H_9BO_2S and its molecular weight is approximately 192.04 g/mol. Boronic acids are known for their versatility in organic synthesis, especially in cross-coupling reactions, making this compound significant in various chemical applications. (5-Methyl-1-benzothiophen-3-yl)boronic acid features a methyl group at the 5-position of the benzothiophene ring, contributing to its unique chemical properties and reactivity.

Applications

(5-Methyl-1-benzothiophen-3-yl)boronic acid finds applications across different fields:

  • Formation of Heterocycles This boronic acid can serve as a precursor for synthesizing various heterocyclic compounds, including thienyl-substituted pyrimidines.
  • Medicinal Chemistry Research indicates that (5-Methyl-1-benzothiophen-3-yl)boronic acid exhibits potential biological activities and has been noted for its role in synthesizing antimycobacterial compounds, which are crucial in combating tuberculosis. The thienyl substitutions on the pyrimidine derivatives derived from this compound enhance their pharmacological properties. Studies suggest that certain derivatives may possess anti-cancer properties, although further research is necessary to fully elucidate these effects.
  • Suzuki-Miyaura coupling Boronic acids are employed in Suzuki–Miyaura (SM) coupling .

Interactions

Mechanism of Action

The primary mechanism of action for (5-Methyl-1-benzothiophen-3-yl)boronic acid is through its participation in Suzuki-Miyaura cross-coupling reactions. The process involves the following steps:

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Compounds

Substituent Effects on Electronic Properties and Reactivity

The electronic nature of substituents on aromatic boronic acids significantly impacts their reactivity and applications. A comparison with selected analogs is outlined below:

Table 1: Structural and Electronic Comparison
Compound (CAS or Name) Core Structure Substituents Electronic Effects Key Applications/Findings
(5-Methyl-1-benzothiophen-3-yl)boronic acid Benzothiophene 5-Me, 3-B(OH)₂ Electron-donating (Me) Hypothesized protease inhibition
(5-Fluorobenzofuran-2-yl)boronic acid [473416-33-0] Benzofuran 5-F, 2-B(OH)₂ Electron-withdrawing (F) Sensor development, organic synthesis
(5-(Methoxycarbonyl)-1-tosyl-1H-pyrrol-3-yl)boronic acid [916177-00-9] Pyrrole 5-COOMe, 3-B(OH)₂ Electron-withdrawing (COOMe) Intermediate in drug synthesis
FL-166 (SARS-CoV-2 inhibitor) Bifunctional aryl Boronic acid + hydrophobic groups Variable Potent 3CLpro inhibitor (Ki = 40 nM)

Key Observations :

  • Electron-donating groups (e.g., methyl in the target compound) may stabilize boronate ester formation, as seen in studies where electron-rich aryl boronic acids exhibit faster equilibration in dynamic combinatorial systems .

Biological Activity

(5-Methyl-1-benzothiophen-3-yl)boronic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

(5-Methyl-1-benzothiophen-3-yl)boronic acid is characterized by the following properties:

PropertyDescription
Molecular Formula C10H11BOS
Molecular Weight 195.07 g/mol
IUPAC Name (5-Methyl-1-benzothiophen-3-yl)boronic acid

The presence of the boronic acid group is significant for its reactivity in biological systems, particularly in the inhibition of enzymes.

Boronic acids, including (5-Methyl-1-benzothiophen-3-yl)boronic acid, are known to interact with various biological targets. The mechanism often involves reversible binding to serine proteases and other enzymes through covalent interactions with catalytic residues. This property allows them to act as effective inhibitors in various biochemical pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of (5-Methyl-1-benzothiophen-3-yl)boronic acid:

  • Inhibition of Cancer Cell Proliferation : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). For instance, an IC50 value of approximately 18.76 µg/mL was reported for MCF-7 cells, demonstrating significant potency against this line while showing minimal toxicity to healthy cells .
  • Combination Therapies : The compound has been evaluated in combination with other anticancer agents, such as bortezomib, enhancing therapeutic efficacy against resistant cancer types. This synergistic effect is crucial for developing more effective treatment regimens .

Enzyme Inhibition

(5-Methyl-1-benzothiophen-3-yl)boronic acid has shown promise as an inhibitor of key enzymes involved in various metabolic pathways:

  • Acetylcholinesterase Inhibition : Moderate inhibition activity was observed with an IC50 value around 115.63 µg/mL.
  • Butyrylcholinesterase Inhibition : High inhibition activity was noted with an IC50 of 3.12 µg/mL.
  • Antiurease Activity : The compound exhibited strong antiurease activity with an IC50 value of 1.10 µg/mL, suggesting potential applications in treating conditions related to urea metabolism .

Case Studies and Research Findings

Several studies have documented the biological activities of (5-Methyl-1-benzothiophen-3-yl)boronic acid:

  • Study on Antioxidant Activity : A recent study demonstrated that this compound possesses significant antioxidant properties, which may contribute to its anticancer effects by reducing oxidative stress within cells .
  • Synthesis and Characterization : The synthesis routes for this compound have been optimized to enhance yield and purity, facilitating further biological evaluations and applications in drug development .
  • Comparative Studies : When compared to other boronic acids and derivatives, (5-Methyl-1-benzothiophen-3-yl)boronic acid showed unique properties that could be harnessed for targeted therapies against specific cancer types .

Q & A

Q. What are the common synthetic routes for preparing (5-Methyl-1-benzothiophen-3-yl)boronic acid, and what are the critical parameters for optimizing yield?

Methodological Answer: The primary synthesis route involves Suzuki-Miyaura cross-coupling reactions , where a benzothiophene halide (e.g., bromide or iodide) reacts with a boronic acid pinacol ester precursor under palladium catalysis . Key parameters include:

  • Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) with a ligand (e.g., SPhos).
  • Base : K₂CO₃ or Cs₂CO₃ to deprotonate intermediates.
  • Temperature : 80–100°C in anhydrous solvents (THF or dioxane).
  • Protecting Groups : Use of pinacol esters to stabilize the boronic acid during synthesis . Challenge: Purification is complicated by boronic acid hydration; derivatization to esters (e.g., trifluoroborate salts) improves stability .

Table 1 : Optimization Parameters for Suzuki Coupling

ParameterOptimal ConditionImpact on Yield
Catalyst Loading2–5 mol% Pd>80%
Reaction Time12–24 hoursMaximizes C-C bond formation
Solvent PolarityAnhydrous THFReduces side reactions

Q. How can MALDI-MS be effectively utilized to characterize boronic acid-containing compounds, and what are the common pitfalls in analysis?

Methodological Answer: MALDI-MS analysis requires derivatization to prevent boroxine formation (trimerization via dehydration). A validated protocol involves:

  • On-plate esterification : Use 2,5-dihydroxybenzoic acid (DHB) as both matrix and derivatizing agent to form stable cyclic boronic esters .
  • Sample Preparation : Mix the compound with DHB (1:10 ratio) in acetonitrile/water. Pitfalls:
  • Unmodified boronic acids yield ambiguous spectra due to dehydration peaks.
  • Branched peptides with multiple boronic acids require sequential MS/MS for deconvolution .

Table 2 : MALDI-MS Signal Stability of Boronic Acid Derivatives

DerivativeSignal Intensity (m/z)Stability (24h)
Free Boronic AcidLow, fragmentedUnstable
Pinacol EsterHigh, [M+H]⁺Stable
DHB EsterHigh, [M+Na]⁺Stable

Advanced Research Questions

Q. How do structural modifications on the benzothiophene ring influence the binding kinetics and thermodynamics of (5-Methyl-1-benzothiophen-3-yl)boronic acid with diol-containing biomolecules?

Methodological Answer: Substituents on the benzothiophene ring alter electron density and steric accessibility of the boronic acid group. Key findings:

  • Electron-Withdrawing Groups (e.g., -NO₂): Increase Lewis acidity of boron, enhancing diol-binding affinity .
  • Steric Hindrance (e.g., -CH₃ at position 5): Reduces binding rates (kₒₙ) but improves selectivity for specific diols (e.g., fructose over glucose) . Experimental Design:
  • Use stopped-flow kinetics to measure kₒₙ and kₒff with varying sugars (e.g., D-fructose, D-glucose).
  • Correlate with DFT calculations to predict binding modes .

Table 3 : Binding Constants (Kd) of Modified Boronic Acids

SubstituentKd (Fructose, mM)Kd (Glucose, mM)
5-Methyl0.8 ± 0.112.5 ± 1.2
5-Nitro0.5 ± 0.18.9 ± 0.9
5-Methoxy1.2 ± 0.215.0 ± 1.5

Q. In designing boronic acid-based chemosensors, how can researchers account for competing interactions in complex biological matrices to improve selectivity?

Methodological Answer: Competing interactions (e.g., protein adsorption, non-specific diol binding) are mitigated via:

  • Surface Engineering : Immobilize the boronic acid on carboxymethyl dextran to reduce hydrophobic interactions .
  • Buffer Optimization : Use high-pH borate buffers (pH 8.5–9.0) to enhance reversible binding and minimize non-specific protein adhesion .
  • Dual-Signal Probes : Integrate fluorophores (e.g., carbon dots) that respond to both binding and environmental polarity .

Case Study : A fluorescent biosensor using boronic acid-functionalized carbon dots (B-CDs) showed 10-fold higher selectivity for Gram-positive bacteria (via glycolipid binding) compared to Gram-negative strains .

Data Contradictions and Resolution

  • Contradiction : Boronic acids exhibit variable glycoprotein binding depending on buffer conditions .
    • Resolution : Use SPR spectroscopy to systematically compare binding in phosphate vs. borate buffers. For example, RNase B binding to AECPBA surfaces increased 3-fold in borate buffer (pH 9.0) .

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